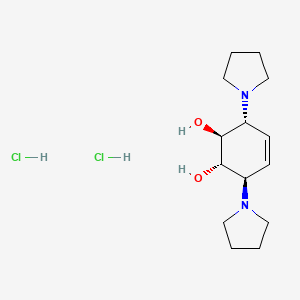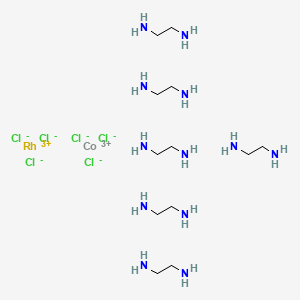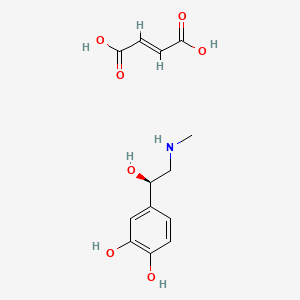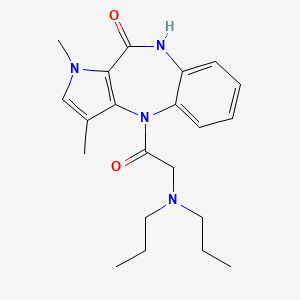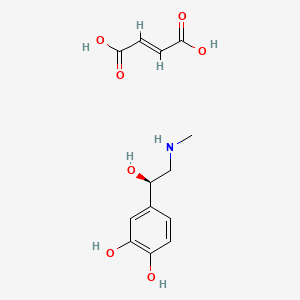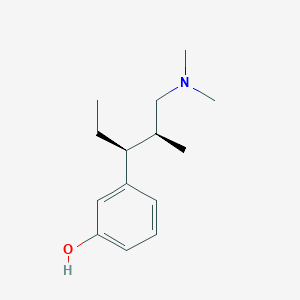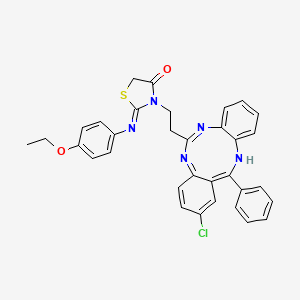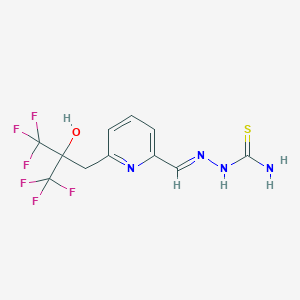
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- is a complex organic compound that belongs to the benzoxazolone family. This compound is characterized by its unique structure, which includes a benzoxazolone core substituted with acetyl, chloro, and pyrrolidinyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- typically involves multiple steps One common method starts with the preparation of the benzoxazolone core, which can be synthesized through the cyclization of o-aminophenol with carbon dioxide or phosgene
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of efficient catalysts to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s properties.
Substitution: The chloro and acetyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deacetylated compounds.
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the additional substituents.
3-Acetyl-2(3H)-Benzoxazolone: Lacks the chloro and pyrrolidinyl groups.
6-Chloro-2(3H)-Benzoxazolone: Lacks the acetyl and pyrrolidinyl groups.
Uniqueness
2(3H)-Benzoxazolone, 3-acetyl-6-chloro-5-(2,5-dioxo-1-pyrrolidinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
81282-52-2 |
|---|---|
Fórmula molecular |
C13H9ClN2O5 |
Peso molecular |
308.67 g/mol |
Nombre IUPAC |
1-(3-acetyl-6-chloro-2-oxo-1,3-benzoxazol-5-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H9ClN2O5/c1-6(17)15-9-5-8(16-11(18)2-3-12(16)19)7(14)4-10(9)21-13(15)20/h4-5H,2-3H2,1H3 |
Clave InChI |
UCWLLQDCYVRVAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC(=C(C=C2OC1=O)Cl)N3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


